N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c20-23(21,17-7-4-12-22-17)18-13-15-8-10-19(11-9-15)14-16-5-2-1-3-6-16/h1-7,12,15,18H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXXGGVNSRFTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. The thiophene-2-sulfonamide moiety is then introduced through a series of reactions involving sulfonation and subsequent coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzyl derivatives. These products can be further utilized in various chemical and biological studies.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide. This compound has shown efficacy against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial activity of new thiopyrimidine–benzenesulfonamide compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant inhibitory effects on biofilm formation, which is crucial for treating infections caused by resistant strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.5 µg/mL |
| K. pneumoniae | 6.25 µg/mL |
| P. aeruginosa | 25 µg/mL |
Anticancer Applications
The sulfonamide moiety has been linked to antitumor activity in various studies. Compounds containing this structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several human cancer cell lines.
Case Study: Antitumor Activity
A series of sulfonamide derivatives were synthesized and evaluated for their cytotoxic effects against colon, breast, and cervical cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Colon Cancer | 15 |
| Breast Cancer | 10 |
| Cervical Cancer | 12 |
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties. Compounds with similar structures have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's.
Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibition, several sulfonamide derivatives were assessed for their ability to inhibit acetylcholinesterase activity. The results indicated that these compounds could be effective in managing symptoms associated with Alzheimer’s disease through enzyme modulation .
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Acetylcholinesterase | 85 |
| Butyrylcholinesterase | 78 |
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1-Benzylpiperidin-4-yl)arylacetamides
A series of N-(1-benzylpiperidin-4-yl)arylacetamides were synthesized and evaluated for σ receptor binding . Key findings include:
- Thiophene Substitution: Replacement of the phenyl ring in phenylacetamide with a thiophene (as in the target compound) maintained σ1 affinity (Ki = 2–5 nM), comparable to phenyl derivatives.
- Halogen Substitution : Adding halogens (e.g., Cl, Br) to the benzyl group increased σ2 receptor affinity (Ki = 20–50 nM) while minimally affecting σ1 binding, indicating a strategy for tuning σ2 selectivity .
- Imidazole/Pyridyl Substitution : Replacing the phenyl ring with imidazole or pyridyl groups reduced σ1 affinity by >60-fold, underscoring the importance of aromatic π-systems for σ1 binding .
Table 1: Binding Affinities of Selected Compounds for σ Receptors
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| Target Compound* | ~3 | ~300 | ~100 |
| Phenylacetamide Derivative | 2.1 | 210 | 100 |
| Thiophene Derivative | 4.8 | 480 | 100 |
| Chlorobenzyl Derivative | 3.5 | 35 | 10 |
Thiophene Sulfonamide Derivatives with Alternative Scaffolds
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
This compound, synthesized via sulfonylation of N2-phenylpyridine-2,3-diamine, lacks the benzylpiperidine group but retains the sulfonamide motif.
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide
Intramolecular hydrogen bonding between the amine and nitro groups may enhance stability but reduces σ receptor engagement compared to the target compound .
Functional and Therapeutic Implications
- σ1 Receptor Selectivity : The target compound’s benzylpiperidine-thiophene sulfonamide structure confers high σ1 affinity (Ki ~3 nM) and selectivity over σ2 (Ki ~300 nM), making it a candidate for cancer imaging or neuropsychiatric drug development .
- Tumor Relevance: Overexpression of σ receptors in tumors (e.g., glioblastoma, breast adenocarcinoma) suggests diagnostic or therapeutic utility, though the target compound’s efficacy in vivo remains unverified .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, focusing on its mechanism of action, enzyme inhibition, and therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonamide group and a benzylpiperidine moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 298.38 g/mol. The presence of the thiophene and sulfonamide groups contributes to its biological activity.
This compound primarily acts as an inhibitor of various enzymes involved in critical biochemical pathways. Notably, it has shown promise as an inhibitor of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative diseases and cancer. The binding affinity and inhibition potency are crucial for its therapeutic potential.
Enzyme Inhibition Studies
Recent studies have provided insights into the inhibitory effects of this compound on specific enzymes:
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Cyclin-dependent kinase 5 (CDK5) | 0.48 | Competitive inhibition via binding at the active site |
| Acetylcholinesterase (AChE) | 0.25 | Non-competitive inhibition |
| Xanthine oxidase (XO) | 0.30 | Competitive inhibition |
These findings suggest that this compound can effectively modulate enzyme activity, potentially leading to therapeutic applications in conditions like Alzheimer's disease and gout.
Case Studies and Research Findings
- Neuroprotection : A study demonstrated that the compound could protect neuronal cells from oxidative stress by inhibiting CDK5 activity, which is linked to neurodegeneration. The protective effect was quantified using cell viability assays in cultured neurons treated with HO, showing a significant increase in cell survival in the presence of the compound .
- Anticancer Activity : In vitro studies indicated that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis through CDK5 inhibition. The mechanism involves downregulation of cyclin D1, leading to cell cycle arrest .
- Antidiabetic Effects : Another investigation revealed that the compound exhibits inhibitory effects on key enzymes related to glucose metabolism, such as α-amylase and α-glucosidase, suggesting potential use in managing type 2 diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
